
3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyridazinone moieties in the molecule suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridazinone Ring: The pyridazinone ring can be formed by the cyclization of a suitable hydrazine derivative with a diketone or ketoester.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazole and pyridazinone rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole and pyridazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in treating various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of “3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
3-(hydroxymethyl)-1-(1H-pyrazol-4-yl)pyridazin-4(1H)-one: Lacks the methyl group on the pyrazole ring.
1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the hydroxymethyl group and the methyl group on the pyrazole ring makes “3-(hydroxymethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one” unique. These functional groups may enhance its biological activity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-12-5-7(4-10-12)13-3-2-9(15)8(6-14)11-13/h2-5,14H,6H2,1H3 |
Clave InChI |
NCJIPECXMDQEGC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


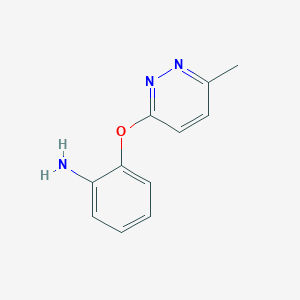
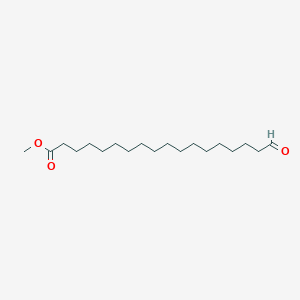
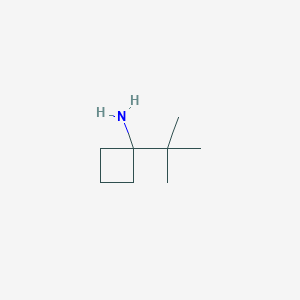
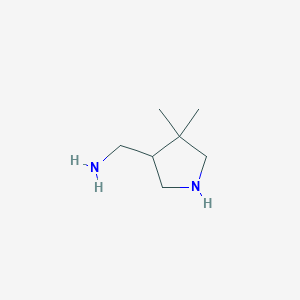

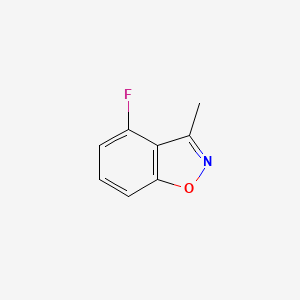
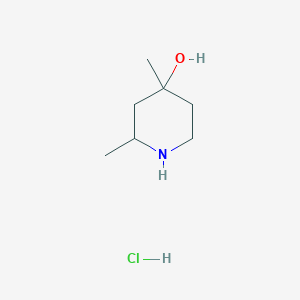
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

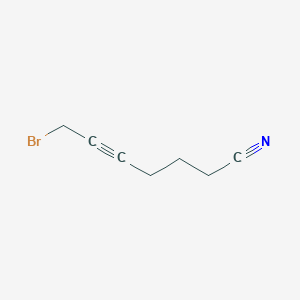
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
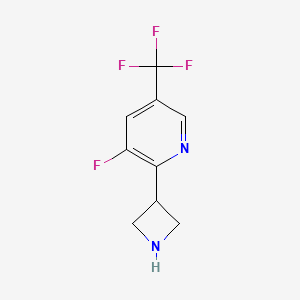
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)

